Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
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Overview
Description
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate: is an organic compound that features a tert-butyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylcyclopentanone with an amine source under suitable conditions. The reaction may proceed through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be exploited to interact with specific biological targets, making it a valuable scaffold for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Tert-butyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Tert-butyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring.
Uniqueness: Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is unique due to its cyclopentane ring, which provides a specific steric environment that can influence its reactivity and interactions with biological targets. This makes it distinct from its cyclohexane and cyclobutane analogs, which have different ring sizes and steric properties.
Properties
IUPAC Name |
tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)12(13)8-6-7-11(12,4)5/h6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCBIZTJQTLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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